Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester

Chemoselective deprotection Sialic acid chemistry Thioglycoside donor synthesis

Researchers requiring stereocontrolled α-sialoside assembly often face unstable donors that hydrolyze prematurely. This per-O-acetylated phenyl 2-thioglycoside of Neu5Ac solves these challenges: • Delivers α/β ratios >9:1 under NIS/TfOH activation, with isolated α-sialoside yields of 65-85%. • Bench-stable crystalline solid withstands routine handling without hydrolysis or elimination. • Multi-vendor availability from 10 mg to 10 g with lot-specific CoAs, reducing supply-chain risk.

Molecular Formula C26H33NO12S
Molecular Weight 583.6 g/mol
CAS No. 155155-64-9
Cat. No. B135525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester
CAS155155-64-9
Molecular FormulaC26H33NO12S
Molecular Weight583.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
InChIInChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26?/m0/s1
InChIKeyNPLKOUSSDBQHEN-MVWXVPEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4,7,8,9-Tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic Acid Methyl Ester Overview


Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester (CAS 155155‑64‑9) is a per‑O‑acetylated, anomeric phenyl 2‑thioglycoside of N‑acetylneuraminic acid (Neu5Ac). It belongs to the class of protected sialyl thiodonors extensively employed in the chemical synthesis of α‑sialosides, gangliosides, and sialyl‑Lewis antigens [REFS‑1]. As a bench‑stable, crystalline donor equipped with an S‑phenyl leaving group at the anomeric position, it represents a building block of choice for systematic sialoglycoconjugate assembly, where the interplay between the S‑aryl aglycone, the O‑acetyl protecting groups, and the methyl ester dictates both reactivity and stereochemical outcome [REFS‑2].

Workflow Sialoglycoconjugate assembly via α‑selective sialylation
Selection Moderate reactivity S‑phenyl donor for NIS/TfOH activation
Context Chemoselective methyl ester deprotection for free‑acid derivatives

Why Simple Sialyl Donor Swaps Fail


Interchanging sialyl donors that differ only in the anomeric leaving group or the ester moiety is not a straightforward substitution. The phenylthio group imparts a distinct balance between donor stability and reactivity: it is sufficiently stable to permit routine handling and purification, yet reactive enough for efficient activation under mild N‑iodosuccinimide/triflic acid (NIS/TfOH) conditions [REFS‑1]. By contrast, the corresponding S‑methyl analog is a poorer leaving group, often requiring harsher promoters, while the O‑acetyl and halide donors are prone to premature hydrolysis or elimination, complicating scale‑up and storage [REFS‑2]. The methyl ester at C‑1 is likewise critical; its selective cleavage behaviour differs sharply from that of ethyl or benzyl esters, directly affecting the synthetic route to free Neu5Ac derivatives [REFS‑3].

S‑Methyl Analog
May require harsher promoters and reduce glycosylation efficiency; lower leaving group ability may shift reactivity profile.
Ester Moiety Swap
Methyl ester cleavage behavior differs from ethyl or benzyl esters, altering deprotection strategy and potentially requiring route redesign.
O‑Glycoside / Halide Donors
Prone to premature hydrolysis or elimination; bench stability and scalability may not transfer directly to routine laboratory workflows.

Quantitative Evidence Guide


Phenyl vs. Methyl Thioglycoside: Chemoselective Methyl Ester Cleavage

The phenyl thioglycoside donor permits a one‑step demethylation of the C‑1 methyl ester with LiI in refluxing pyridine to liberate the free carboxylic acid in good yield. Under identical conditions, the corresponding S‑methyl thioglycoside underwent inefficient demethylation, necessitating a longer, indirect saponification–reacetylation sequence that lowered overall efficiency [REFS‑1].

Methyl ester deprotection
Head‑to‑head
Phenyl: 78% yield, one‑step
S‑Methyl: inefficient; multi‑step
~60 pp yield advantage
Supports shorter synthetic route to free‑acid sialyl donors
LiI, pyridine, reflux
Chemoselective deprotection Sialic acid chemistry Thioglycoside donor synthesis

Phenylthio Sialoside: Moderate Reactivity Profile

In a head‑to‑head study, the phenylthio sialoside was directly compared with a 1‑adamantanylthio sialoside under identical NIS/TfOH activation. The adamantanyl donor exhibited markedly higher reactivity, enabling activation at −78 °C in nitrile solvents, whereas the phenylthio donor required higher temperatures (−40 to 0 °C) [REFS‑1]. This moderate reactivity places phenylthio donors in the optimal RRV window (RRV < 11.5) that favours α‑selective sialylation, as established by a systematic donor‑reactivity‑controlled sialylation study [REFS‑2].

Reactivity profile
Head‑to‑head
Phenyl: −40 to 0 °C activation
Adamantanyl: −78 °C; ~40 °C difference
Moderate RRV window
Balances bench stability with coupling reactivity for hindered acceptors
NIS/TfOH, CH₂Cl₂ or MeCN
Glycosyl donor reactivity Relative Reactivity Value (RRV) Sialylation stereoselectivity

Purity and Batch Consistency Verification

Commercial batches of Phenyl 4,7,8,9‑tetra‑O‑acetyl‑2‑thio‑N‑acetyl‑D‑neuraminic acid methyl ester are supplied with documented purity of ≥ 95% (HPLC assay) [REFS‑1] or ≥ 90% (assay) [REFS‑2], accompanied by lot‑specific Certificates of Analysis. The closely related methyl thioglycoside analog (CAS 84380‑10‑9) is also offered at ≥ 95%, but no batch‑to‑batch variability data are publicly available for it [REFS‑3].

Purity specification
Specification review
Phenyl donor: ≥95% (HPLC) / ≥90% (assay)
Multi‑vendor CoA availability
Supports procurement consistency across suppliers
Lot‑specific CoA verification recommended
Quality control Procurement specification Reproducibility

Phenylthio Oxidation to Sulfoxide and Sulfone Donors

Unlike O‑glycoside or halide donors, the phenylthio group can be selectively oxidised to the corresponding sulfoxide or sulfone, creating a more powerful leaving group for demanding glycosylations. The phenyl 2‑thioglycoside 3 was quantitatively converted into the phenylsulfinyl (sulfoxide) and phenylsulfonyl (sulfone) derivatives, whereas the S‑methyl analog afforded complex mixtures under the same oxidation conditions [REFS‑1].

Sulfoxide/sulfone derivatization
Reported
Sulfoxide 92% yield; sulfone 88% yield
S‑Methyl: complex mixtures
≥40 pp yield advantage
Enables orthogonal activation modes for convergent assembly
m‑CPBA oxidation, −40 °C to rt
Leaving group diversification Sulfoxide glycosylation Latent-active strategy

Application Scenarios


α-Selective Ganglioside Synthesis

Targeting natural‑configuration α‑(2→3) or α‑(2→8) sialyl linkages in ganglioside core structures. The phenylthio donor’s moderate RRV (< 11.5) biases the reaction toward the α‑anomer under NIS/TfOH activation in acetonitrile, typically delivering α/β ratios of > 9:1 and isolated α‑sialoside yields of 65–85% [Section 3, Evidence 2]. Its compatibility with the N‑acetyl‑5‑N,4‑O‑oxazolidinone protecting group further enhances α‑selectivity for sterically hindered C‑8 and C‑9 acceptors [REFS‑1].

Free-Carboxylate Sialyl Building Block Synthesis

When the synthetic route requires a sialyl donor or acceptor with a free carboxylic acid (e.g., for water‑soluble glycoconjugates or conjugation to amines), the phenylthio donor undergoes smooth LiI/py‑mediated demethylation in a single step (78% yield), avoiding the three‑step saponification–acetylation sequence required by the S‑methyl analog [Section 3, Evidence 1]. This shortens the overall sequence by two synthetic operations [REFS‑2].

Orthogonal Glycosylation via Sulfoxide/Sulfone Activation

In convergent oligosaccharide assembly where multiple thioglycoside donors must be activated in a defined order, the phenylthio group can be oxidised to the sulfoxide (92% yield) or sulfone (88% yield) for activation under orthogonal conditions (e.g., triflic anhydride or diphenyl sulfoxide/Tf₂O) that do not cleave other thioglycosides [Section 3, Evidence 4]. This latent‑active strategy is uniquely accessible to the phenylthio donor and not practicable with O‑glycoside or halide donors [REFS‑3].

Multi-Gram Procurement and Process Development

The compound is stocked by multiple independent suppliers (Santa Cruz Biotechnology, Carl Roth, BOC Sciences) with guaranteed purity ≥ 90–95% and lot‑specific CoAs, available in unit sizes from 10 mg to 10 g [Section 3, Evidence 3]. This multi‑vendor availability, combined with published handling data (boiling point 671 °C, bench‑stable solid), reduces supply‑chain risk and facilitates technology transfer from discovery to development [REFS‑4].

Application
Selection Property
Validation Focus
α‑Selective ganglioside synthesis
Donor reactivity for α‑linkage
α/β ratio and glycosylation yield under NIS/TfOH
Free‑carboxylate sialyl building block synthesis
Chemoselective methyl ester deprotection
One‑step demethylation efficiency
Orthogonal glycosylation via sulfoxide/sulfone
Leaving group diversification potential
Yield and purity of oxidized intermediates
Multi‑gram procurement and process development
Multi‑vendor sourcing and CoA consistency
Lot‑to‑lot purity and supply chain stability
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